molecular formula C3H7NS B1259544 Isothiazolidine

Isothiazolidine

Cat. No. B1259544
M. Wt: 89.16 g/mol
InChI Key: CZSRXHJVZUBEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-thiazolidine is a thiazolidine.

Scientific Research Applications

Anti-Arthritic Agents

Isothiazolidine derivatives, specifically 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) compounds, have shown significant potential as antiarthritic agents. These compounds, including S-2474, exhibit dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, along with suppression of interleukin-1 production. They have demonstrated efficacy in animal arthritic models without ulcerogenic activities and are under clinical trials for antiarthritic applications (Inagaki et al., 2000).

Chemistry and Synthesis

Isothiazolidine 1-oxide, a sulfur analog of 2-pyrrolidone, has been studied for various reactions at the nitrogen and α-sulfinyl carbon. This includes the development of the first cyclic sulfinamide characterized by X-ray analysis and its applications in stereoselective monosubstitution with ketones and benzyl chloride (Semko et al., 1993).

Anticancer Research

Oxazole-based compounds, including iso/oxazolidines derived from isothiazolidine, have gained attention in anticancer research due to their structural diversity and potential to interact with various enzymes and receptors. This makes them promising candidates in the discovery of new drugs (Chiacchio et al., 2020).

Library Synthesis for Probe Discovery

The construction of libraries of triazole-containing isothiazolidine 1,1-dioxides has been reported, utilizing protocols like click/aza-Michael and click/OACC esterification. These libraries serve as a resource for the discovery of small molecular probes (Rolfe et al., 2011).

Biochemical Applications

Isothiazolidinones, a chemical moiety within isothiazolidine, have been explored for their potential in biochemistry. This includes the study of various nucleophiles forming covalent adducts with the sulfenamide sulfur of isothiazolidinones (Shiau et al., 2006).

properties

Product Name

Isothiazolidine

Molecular Formula

C3H7NS

Molecular Weight

89.16 g/mol

IUPAC Name

1,2-thiazolidine

InChI

InChI=1S/C3H7NS/c1-2-4-5-3-1/h4H,1-3H2

InChI Key

CZSRXHJVZUBEGW-UHFFFAOYSA-N

Canonical SMILES

C1CNSC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isothiazolidine
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Isothiazolidine
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Isothiazolidine
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Isothiazolidine

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